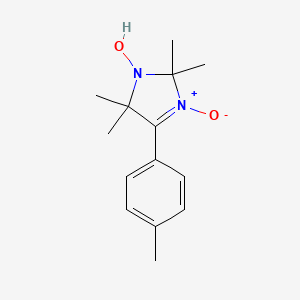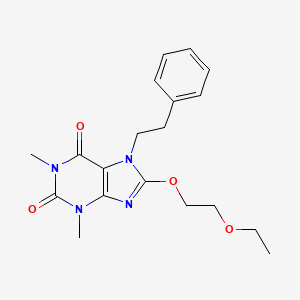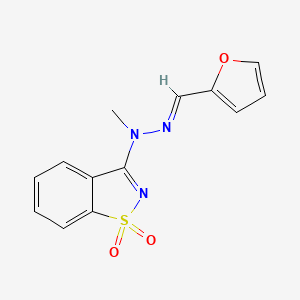
2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide is a stable nitroxide radical. Nitroxides are known for their unique properties, including their ability to act as antioxidants and their use in various scientific applications. This compound, in particular, is characterized by its bulky substituents, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the imidazoline ring followed by the introduction of the nitroxide group. Specific details on the reaction conditions and reagents used are often proprietary and may require access to specialized chemical literature.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, with careful monitoring of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.
Reduction: The compound can be reduced, although the presence of bulky substituents enhances its stability against reduction.
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the nitroxide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbate. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxoammonium cations, while reduction reactions may produce hydroxylamines.
Scientific Research Applications
2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide has a wide range of scientific research applications:
Biology: Acts as a probe for measuring oxygen levels, pH, and redox states in biological systems.
Medicine: Investigated for its potential as an antioxidant and its protective effects against oxidative stress.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide involves its ability to interact with free radicals. The nitroxide group can donate or accept electrons, thereby neutralizing reactive species and preventing oxidative damage. This compound can mimic the activity of superoxide dismutase and stimulate the catalase activity of hemoproteins .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-4-nitromethylene-3-imidazolidine-N-oxyl: Another nitroxide radical with similar properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl-acetate: Known for its efficiency as an electron acceptor.
Uniqueness
2,2,5,5-Tetramethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide is unique due to its specific substituents, which enhance its stability and reactivity. The presence of bulky methyl groups adjacent to the nitroxide group significantly increases its resistance to reduction, making it more stable in biological systems .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-hydroxy-2,2,4,4-tetramethyl-5-(4-methylphenyl)-1-oxidoimidazol-1-ium |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-8-11(9-7-10)12-13(2,3)16(18)14(4,5)15(12)17/h6-9,18H,1-5H3 |
InChI Key |
NATHZAUAVBEFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(N(C2(C)C)O)(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609120.png)
![N,N-diethyl-4-{(Z)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}aniline](/img/structure/B11609133.png)
![2-Allyl-6-[(1-ethyl-1H-benzoimidazol-2-ylamino)-methyl]-phenol](/img/structure/B11609142.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B11609148.png)
![N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide](/img/structure/B11609155.png)
![5-{2-[(2-Fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B11609161.png)
![N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11609164.png)
![(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11609167.png)

![2-{[(E)-(2-methoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609182.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11609188.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B11609189.png)

![7-(3,4-dichlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11609203.png)
